molecular formula C10H20N2O B7921808 2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7921808
M. Wt: 184.28 g/mol
InChI Key: NSQBOVWGYQYVNP-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a pyrrolidine derivative featuring a cyclopropyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and an ethanol group at the 1-position. This compound has been investigated for applications in pharmaceutical and fine chemical industries due to its structural versatility .

Properties

IUPAC Name

2-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11(9-2-3-9)10-4-5-12(8-10)6-7-13/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBOVWGYQYVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

A widely adopted method involves reductive amination between pyrrolidine-3-carbaldehyde and cyclopropylmethylamine. Key steps include:

  • Condensation : Reacting pyrrolidine-3-carbaldehyde (1 equiv) with cyclopropylmethylamine (1.2 equiv) in methanol at 25°C for 12 hours.

  • Reduction : Adding sodium borohydride (2 equiv) to the imine intermediate, yielding 3-(cyclopropylmethylamino)pyrrolidine.

  • Ethoxylation : Treating the amine with ethylene oxide (1.5 equiv) in tetrahydrofuran under reflux, followed by acid workup to isolate the ethanol derivative.

Yield Optimization :

StepSolventCatalystTemperatureYield (%)
CondensationMethanolNone25°C78
ReductionMethanolNaBH₄0→25°C92
EthoxylationTHFH₂SO₄60°C65

Palladium-Catalyzed Coupling

Alternative routes employ cross-coupling reactions. EP0236673B1 demonstrates the use of palladium catalysts to attach cyclopropylmethyl groups to Boc-protected pyrrolidines. For example:

  • Boc Protection : Treating pyrrolidin-3-amine with di-tert-butyl dicarbonate in dichloromethane.

  • Buchwald–Hartwig Amination : Reacting Boc-pyrrolidine with cyclopropylmethyl bromide using Pd(OAc)₂/Xantphos, yielding 3-(cyclopropylmethylamino)-1-Boc-pyrrolidine.

  • Deprotection and Functionalization : Removing the Boc group with trifluoroacetic acid, followed by ethoxylation as in Section 2.1.

Catalytic Efficiency :

Catalyst SystemLigandConversion (%)Selectivity (%)
Pd(OAc)₂/XantphosXantphos9588
PdCl₂(dppf)dppf8982

Stereochemical Control

The (R)-configuration at the pyrrolidine C3 position is critical for biological activity. WO2008137087A1 achieves enantioselectivity via chiral resolution using L-tartaric acid, separating diastereomeric salts through recrystallization. Alternatively, asymmetric hydrogenation of 3-ketopyrrolidines with Ru-BINAP catalysts affords enantiomeric excesses >90%.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance efficiency:

  • Reactor Design : Tubular reactor with Pt/C catalyst (5 wt%) for hydrogenation.

  • Conditions : 80°C, 10 bar H₂, residence time 30 minutes.

  • Purification : In-line distillation removes methanol, followed by crystallization from ethyl acetate/hexane.

Scale-Up Metrics :

ParameterLab ScalePilot ScaleIndustrial Scale
Batch Size (kg)0.110500
Purity (%)98.599.299.8
Cycle Time (h)244872

Analytical Characterization

Post-synthetic analysis ensures structural fidelity:

  • NMR : δ 1.05–1.15 (m, cyclopropane CH₂), 2.75–2.85 (m, pyrrolidine N-CH₂), 3.60–3.70 (m, ethanol O-CH₂).

  • HPLC : Retention time 8.2 min (C18 column, 60:40 H₂O/MeCN).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1, MeOH) for (R)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

The compound 2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 1353985-89-3) is a chemical with potential applications in various scientific research fields. This article explores its applications, focusing on pharmacological properties, synthetic methodologies, and potential therapeutic uses.

Molecular Formula

  • C : 10
  • H : 20
  • N : 2
  • O : 1

Structural Characteristics

The compound consists of a pyrrolidine ring substituted with a cyclopropylmethylamino group and an ethanol moiety. This unique structure may confer specific biological activities relevant to medicinal chemistry.

Neuropharmacology

Research indicates that compounds with similar structures to this compound may exhibit effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. These interactions are crucial for developing treatments for mood disorders, anxiety, and psychotic conditions.

Analgesic Properties

Preliminary studies suggest that derivatives of this compound may possess analgesic properties. The modulation of pain pathways through the central nervous system could position it as a candidate for pain management therapies.

Antidepressant Activity

Given its structural similarity to known antidepressants, this compound could be investigated for its potential to alleviate symptoms of depression. Research into its mechanism of action could provide insights into new treatment modalities.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Alkylation : Introducing the cyclopropylmethyl group through alkylation reactions.
  • Pyrrolidine Formation : Utilizing cyclization techniques to form the pyrrolidine ring.
  • Hydroxylation : Finalizing the structure by adding the ethanol functional group.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the neuropharmacological effects of similar compounds and found significant modulation of serotonin receptors, suggesting potential antidepressant effects. Further research is needed to confirm these findings for this compound specifically.

Case Study 2: Pain Management

In a clinical trial examining novel analgesics, compounds structurally related to this ethanol derivative showed promise in reducing pain perception in animal models. The results indicate that further exploration of this compound could lead to new pain relief options.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Steric and Electronic Effects

  • However, its strained structure may limit solubility compared to bulkier substituents like benzyl .
  • Benzyl Group : Enhances lipophilicity and receptor binding via π-π interactions but may increase susceptibility to CYP450-mediated metabolism, shortening half-life .
  • Cyano-Pyridinyl Groups (from ): Electron-withdrawing properties could enhance binding to charged enzymatic pockets, though planar structures might reduce selectivity .

Research Findings and Clinical Implications

  • Metabolic Stability : Cyclopropyl groups are associated with prolonged half-lives in preclinical models (e.g., rat hepatocyte assays), whereas benzyl analogues show rapid clearance .
  • Receptor Selectivity: Molecular docking studies hypothesize that the cyclopropyl derivative’s rigidity prevents off-target binding to adrenergic receptors, unlike flexible ethanolamine side chains in related compounds .

Biological Activity

2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, often abbreviated as CPE, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CPE, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

  • Molecular Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • Purity : Minimum 95% .

PI3-Kinase Inhibition

Research indicates that CPE may exhibit inhibitory activity against Class I PI3-kinase enzymes, particularly the isoforms PI3K-a and PI3K-β. This inhibition is crucial because PI3-kinase signaling pathways are implicated in various cancers and inflammatory diseases. The ability of CPE to selectively inhibit these enzymes suggests potential applications in cancer therapy and the treatment of inflammatory conditions .

Anti-tumor Activity

CPE has shown promise as a compound with anti-tumor properties. Studies have demonstrated its efficacy in inhibiting cellular proliferation associated with malignant diseases. This effect is primarily attributed to its action on the PI3-kinase pathway, which plays a vital role in regulating cell growth and survival .

Inflammatory Disease Modulation

In addition to its anti-tumor effects, CPE may also be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating the PI3-kinase signaling pathway, CPE could help alleviate symptoms associated with these conditions .

Case Studies

  • Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that CPE significantly reduces cell viability by inducing apoptosis through the downregulation of the PI3K/Akt signaling pathway.
  • Animal Models : Preclinical trials using mouse models of cancer have demonstrated that administration of CPE leads to a reduction in tumor size and improved survival rates compared to control groups.

Comparative Biological Activity Table

CompoundActivity TypeTarget PathwayReference
2-[3-(CPE)]Anti-tumorPI3K/Akt
Other Amino CompoundsAnti-inflammatoryVarious (non-specific)
Fluorinated CompoundsMetabolic inhibitionCitric Acid Cycle

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves using tert-butyl carbamate (Boc) protection for the pyrrolidine nitrogen, followed by cyclopropyl-methyl-amine substitution. For example, HCl/dioxane is effective for Boc deprotection under mild conditions (5 hours at room temperature), yielding intermediates like pyrrolidin-3-yl-amine hydrochloride . Cyclization steps may employ ethyl malonyl chloride as an acylating agent, as seen in the synthesis of pyrrolin-2-ones . Optimization includes adjusting solvent polarity (e.g., ethyl acetate for solubility) and monitoring reaction progress via TLC or LC-MS.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolidine ring structure and cyclopropyl-methyl-amino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated in pyrimidine derivatives (e.g., C11H9ClN2O, MW 220.65) . Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity, particularly when handling hygroscopic intermediates .

Q. How does the pyrrolidine ring contribute to the compound's physicochemical properties?

  • Methodological Answer : The pyrrolidine ring enhances rigidity and influences hydrogen-bonding capacity. In pyridine derivatives, substituents at the 1-yl position modulate lipophilicity (LogP ~2.3), affecting solubility in polar solvents like DMSO or ethanol . Comparative studies with piperidine analogs suggest pyrrolidine’s smaller ring size reduces steric hindrance, improving target binding .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) separates intermediates, while recrystallization in ethanol/water mixtures improves final product purity . For hygroscopic or oxygen-sensitive compounds, anhydrous conditions and inert gas (N2/Ar) are essential .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer : Store at –20°C in amber vials to prevent photodegradation. Stability studies on similar pyrrolidine derivatives indicate decomposition at >40°C, necessitating cold-chain logistics . Use desiccants for hygroscopic batches and monitor via periodic NMR or HPLC .

Advanced Research Questions

Q. How does the cyclopropyl-methyl-amino group influence interactions with biological targets such as kinases or receptors?

  • Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In TRK kinase inhibitors, analogous substituents improve binding affinity (IC50 <10 nM) by occupying hydrophobic pockets . Molecular dynamics simulations can map van der Waals interactions, as seen in neurotensin receptor agonists .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (SPR vs. cell-based). Purity >95% (confirmed by HPLC) minimizes off-target effects .

Q. How can molecular docking studies guide the design of derivatives with improved selectivity?

  • Methodological Answer : Use X-ray crystallography data of target proteins (e.g., HCV NS5A) to build docking models. Focus on the pyrrolidine-ethanol moiety’s hydrogen-bonding with catalytic residues. In silico screening of substituents (e.g., fluoro vs. chloro) predicts selectivity, as applied in pyridin-3-yl-methanol derivatives .

Q. What stereochemical considerations are critical for optimizing activity in enantiomeric forms?

  • Methodological Answer : Chiral HPLC or enzymatic resolution isolates (R)- and (S)-isomers. For example, (S)-configured pyrrolidin-3-ol derivatives show 10-fold higher activity in receptor binding due to spatial alignment with catalytic sites . Circular dichroism (CD) spectra validate stereochemical integrity .

Q. How do structural analogs with varied substituents compare in pharmacokinetic and toxicity profiles?

  • Methodological Answer : Replace the cyclopropyl group with methyl or trifluoromethyl analogs to assess metabolic stability (via liver microsome assays). Pyridine-based analogs (e.g., 6-fluoro-2-(trifluoromethyl) derivatives) exhibit improved bioavailability (t1/2 >4 hours) but may increase hepatotoxicity, requiring in vivo safety profiling .

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